molecular formula C10H9NOS B8791164 Ethanone, 1-(6-methyl-2-benzothiazolyl)-(9CI) CAS No. 54483-92-0

Ethanone, 1-(6-methyl-2-benzothiazolyl)-(9CI)

Cat. No.: B8791164
CAS No.: 54483-92-0
M. Wt: 191.25 g/mol
InChI Key: SNBFYAIPAYKHHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethanone, 1-(6-methyl-2-benzothiazolyl)-(9CI) is a useful research compound. Its molecular formula is C10H9NOS and its molecular weight is 191.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethanone, 1-(6-methyl-2-benzothiazolyl)-(9CI) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethanone, 1-(6-methyl-2-benzothiazolyl)-(9CI) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

54483-92-0

Molecular Formula

C10H9NOS

Molecular Weight

191.25 g/mol

IUPAC Name

1-(6-methyl-1,3-benzothiazol-2-yl)ethanone

InChI

InChI=1S/C10H9NOS/c1-6-3-4-8-9(5-6)13-10(11-8)7(2)12/h3-5H,1-2H3

InChI Key

SNBFYAIPAYKHHZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)C(=O)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 6-methylbenzothiazole (6.1 g, 41 mmol) in anhydrous THF (150 ml) was cooled to -78° C. To the cooled solution was added, with stirring, n-butyl lithium (28.1 ml of 1.6 M n-BuLi-containing hexane solution, 45 mmol) dropwise under nitrogen atmosphere. Further, a solution of N,N-dimethyl acetamide (3.9 g, 45 mmol) in anhydrous THF (70 ml) was added dropwise to the mixture at the same temperature. After completion of the addition, the mixture was stirred for an hour, and then warmed to room temperature. The reaction mixture was poured into water, and then extracted with benzene. The extract was washed with water, dried over magnesium sulfate, and then evaporated. The resulting residual powders were subjected to purification using column chromatography on silica gel (eluant, n-hexane/ethyl acetate=95/5) to afford 2-acetyl-6-methylbenzothiazole (3.7 g, 47%) as a pale yellow powder, together with the starting material (2.5 g).
Quantity
6.1 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
28.1 mL
Type
reactant
Reaction Step Two
Quantity
3.9 g
Type
reactant
Reaction Step Three
Name
Quantity
70 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

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